molecular formula C7H14O5 B1209599 Digitalose CAS No. 523-74-0

Digitalose

Cat. No. B1209599
CAS RN: 523-74-0
M. Wt: 178.18 g/mol
InChI Key: MPQBLCRFUYGBHE-JRTVQGFMSA-N
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Description

Digitalose is a deoxy sugar that is a component of various cardiac glycosides including thevetin and emicymarin . It was first reported in 1892 as being obtained by the hydrolysis of Digtalinum verum . The chemical structure was first elucidated in 1943 by the German chemist Otto Schmidt . Chemically, it is a methyl ether of D-fucose .


Synthesis Analysis

Digitalose is found in Digitalis purpurea, commonly known as foxglove . The active ingredients of Digitalis are cardiac glycosides, which are diterpenes . Digitalose is a purified form of digitoxin and is used in the treatment of congestive heart failure .


Molecular Structure Analysis

The molecular formula of Digitalose is C7H14O5 . It has an average mass of 178.183 Da and a monoisotopic mass of 178.084122 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Digitalose has a melting point of 106 °C (223 °F; 379 K) . Its molar mass is 178.184 g·mol−1 .

Scientific Research Applications

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Digital Genetics in Evolution Research

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Enhancing Understanding of Scientific Texts

Digital application strategies are employed to improve the understanding of scientific texts in the university field. Applications and programs used as didactic strategies significantly enhance the comprehension of scientific literature, proving beneficial in educational settings (Castillo & Guillen, 2020).

Open Science and Public Engagement

Digital and information technologies have revolutionized scientific research, fostering collaboration and public engagement. Platforms like social media networks are increasingly used by scientists for networking, research visibility, and public dialogue on sensitive scientific topics (Rinaldi, 2014).

Curating Scientific Web Services and Workflows

The vast array of digital resources available to researchers, such as databases and analytical tools, require effective curation and cataloging. This ensures efficient data aggregation, analysis, and dissemination in various scientific areas, from bioinformatics to earth sciences (Goble & Roure, 2008).

Data Management in eScience

The burgeoning field of eScience, characterized by a vast amount of data from experiments and simulations, highlights the need for digital curation and open access to research data. This ensures knowledge transmission and supports innovation in modern science (Sayão, 2014).

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properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQBLCRFUYGBHE-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305613
Record name 6-Deoxy-3-O-methyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digitalose

CAS RN

523-74-0, 4481-08-7
Record name 6-Deoxy-3-O-methyl-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxy-3-O-methylgalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4481-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-3-O-methyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIGITALOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8DD4P360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858
Citations
HB MacPHILLAMY… - The Journal of Organic …, 1939 - ACS Publications
… of theglycosides the configuration of digitalose and the structures and configurations of … to aid in establishing the configuration of digitalose. Digitalose was first obtained as a syrup …
Number of citations: 29 pubs.acs.org
JS Brimacombe, I Da'Aboul, LCN Tucker - Journal of the Chemical …, 1971 - pubs.rsc.org
The first synthesis of L-vallarose (6-deoxy-3-O-methyl-L-altrose)(8), a sugar found in certain cardiac glycosides, has been achieved by a route involving partial hydrolysis of 1,2 : 5,6-di-O…
Number of citations: 9 pubs.rsc.org
G Koek, YG Salman - Journal of Carbohydrate Chemistry, 2012 - Taylor & Francis
… There have been four different syntheses for D-digitalose in the literature to date. However, all of these syntheses have disadvantages, such as the requirements of many …
Number of citations: 8 www.tandfonline.com
FG YOUNG Jr, RC ELDERFIELD - The Journal of Organic …, 1942 - ACS Publications
(II) and 2-methyl-d-fucose (III) and showed that neither of these two sugars was identical with digitalose. In thepresent work we wish to report the synthesis of 2-methyl-d-altromethylose, …
Number of citations: 0 pubs.acs.org
F ABE, T YAMAUCHI - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
During the course of re-investigation of the cardiac glycosides of Nerium, new car-denolides with a novel aglycone moiety were isolated and named oleasides A–F. The structure of the …
Number of citations: 58 www.jstage.jst.go.jp
K Miyatake, A Okano, K Hoji, T Miki - Pharmaceutical Bulletin, 1957 - jstage.jst.go.jp
… The sugar portion gave two spots respectively identical with digitalose and glucose, same … verum, with gitoxigenin as the aglycone and digitalose and glucose as the sugars. However, it …
Number of citations: 7 www.jstage.jst.go.jp
PR Desai, GF Springer - Methods in Enzymology, 1972 - Elsevier
… At equivalence the precipitation of eel antibody with I)-digitalose is optimal between pH 6.70 and 7.15. It should be noted that >98% of the D-digitalose remains in the supernatant in all …
Number of citations: 11 www.sciencedirect.com
F ABE, T YAMAUCHI - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
… the sugars were determined to be two digitalose and one glucose. Since glycosylation shifts … of the digitalose residues, the glucose seemed to be linked to 4OH of one digitalose. The …
Number of citations: 15 www.jstage.jst.go.jp
H Uchida, Y Nakakita, N Enoki, N Abe… - The Journal of …, 1993 - jstage.jst.go.jp
… digitalose derivatives. The area of fucose derivatives in the gas chromatogramwasequal to that of digitalose … of fucose and one molar equivalent of digitalose. In a reaction similar to that …
Number of citations: 14 www.jstage.jst.go.jp
宮武一夫, 岡野淳二, 傍士和彦, 三木藤作 - Pharmaceutical bulletin, 1957 - jlc.jst.go.jp
… The sugar portion gave two spots respectively identical with digitalose and glucose, same … verum, with gitoxigenin as the aglycone and digitalose and glucose as the sugars. However, it …
Number of citations: 1 jlc.jst.go.jp

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